molecular formula C12H18ClNO3 B359471 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol CAS No. 923145-10-2

1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol

Cat. No. B359471
CAS RN: 923145-10-2
M. Wt: 259.73g/mol
InChI Key: TZBSBFTUYZPAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling.

Mechanism of Action

1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 works by selectively blocking β2-adrenergic receptors. β2-adrenergic receptors are G protein-coupled receptors that are activated by the neurotransmitter epinephrine (adrenaline) and the hormone norepinephrine (noradrenaline). When activated, β2-adrenergic receptors stimulate the production of cyclic AMP (cAMP), which in turn activates a variety of downstream signaling pathways. By blocking β2-adrenergic receptors, 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 inhibits the production of cAMP and downstream signaling pathways.
Biochemical and Physiological Effects
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 has a variety of biochemical and physiological effects. By blocking β2-adrenergic receptors, it inhibits bronchodilation, vasodilation, and glycogenolysis. It also inhibits the release of insulin from pancreatic β-cells and inhibits lipolysis in adipocytes.

Advantages and Limitations for Lab Experiments

1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the specific effects of β2-adrenergic receptor signaling. However, its selectivity is not absolute, and it can also block other receptors, such as β1-adrenergic receptors and α1-adrenergic receptors, at high concentrations. Additionally, its effects can vary depending on the experimental conditions, such as the concentration of 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 and the duration of exposure.

Future Directions

There are many future directions for research involving 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551. One area of research is the development of more selective β2-adrenergic receptor antagonists that do not block other receptors. Another area of research is the study of the physiological and biochemical effects of β2-adrenergic receptor signaling in different tissues and under different conditions. Finally, the use of 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 in clinical research may provide insight into the role of β2-adrenergic receptor signaling in various diseases and conditions.

Synthesis Methods

1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 can be synthesized by reacting 4-chloro-3-methylphenol with epichlorohydrin to form 1-(4-chloro-3-methylphenoxy)-2,3-epoxypropane. The resulting compound is then reacted with diethanolamine to form 1-(4-chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol, which is 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551.

Scientific Research Applications

1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It is used as a tool to selectively block β2-adrenergic receptors, which are involved in a variety of physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By selectively blocking β2-adrenergic receptors, researchers can study the specific effects of β2-adrenergic receptor signaling on these processes.

properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-(2-hydroxyethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3/c1-9-6-11(2-3-12(9)13)17-8-10(16)7-14-4-5-15/h2-3,6,10,14-16H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBSBFTUYZPAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CNCCO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol

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